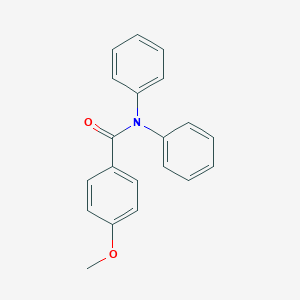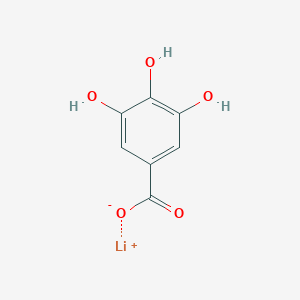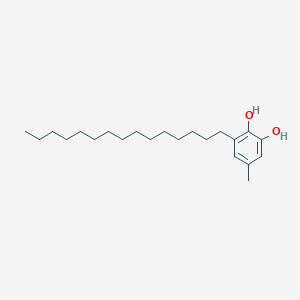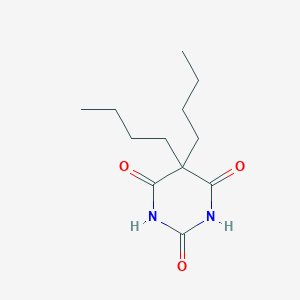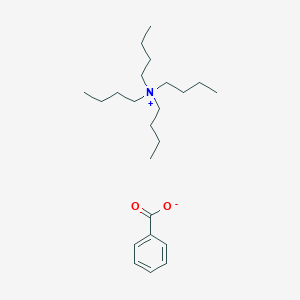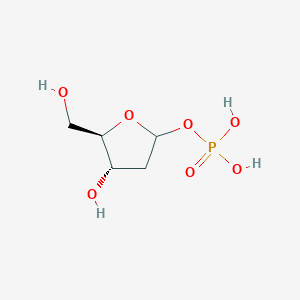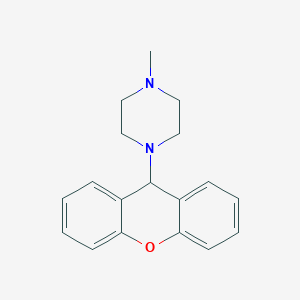
1-Methyl-4-(9h-xanthen-9-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(9h-xanthen-9-yl)piperazine is a chemical compound that belongs to the family of xanthenes. It is a fluorescent dye that has been widely used in scientific research for various applications. The compound is also known as Rhodamine B base and has a molecular formula of C21H22N2O3.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(9h-xanthen-9-yl)piperazine is based on its fluorescent properties. The compound has a high quantum yield and excitation/emission spectra that make it an ideal fluorescent probe. When the compound is excited with light of a specific wavelength, it emits light of a different wavelength. This property is used to detect the presence of biological molecules.
Biochemical and physiological effects:
1-Methyl-4-(9h-xanthen-9-yl)piperazine has no known biochemical or physiological effects. It is considered to be a safe compound that does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Methyl-4-(9h-xanthen-9-yl)piperazine is its high quantum yield and photostability. This makes it an ideal fluorescent probe for long-term experiments. However, the compound has some limitations such as its tendency to aggregate in aqueous solutions and its sensitivity to pH changes.
Orientations Futures
There are several future directions for the use of 1-Methyl-4-(9h-xanthen-9-yl)piperazine in scientific research. One potential application is in the development of new fluorescent probes for detecting specific biological molecules. Another direction is the use of the compound in the development of new imaging techniques for studying biological systems. Additionally, the compound could be used in the development of new diagnostic tools for detecting diseases.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-(9h-xanthen-9-yl)piperazine involves the reaction between 9H-xanthene-9-carboxylic acid and 1-methylpiperazine in the presence of a dehydrating agent. The reaction leads to the formation of 1-Methyl-4-(9h-xanthen-9-yl)piperazine as a yellowish powder.
Applications De Recherche Scientifique
1-Methyl-4-(9h-xanthen-9-yl)piperazine has been widely used in scientific research for various applications. It is commonly used as a fluorescent probe for detecting biological molecules such as proteins, nucleic acids, and lipids. The compound has also been used as a staining agent for various biological samples including cells, tissues, and microorganisms.
Propriétés
Numéro CAS |
19178-84-8 |
|---|---|
Nom du produit |
1-Methyl-4-(9h-xanthen-9-yl)piperazine |
Formule moléculaire |
C18H20N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-methyl-4-(9H-xanthen-9-yl)piperazine |
InChI |
InChI=1S/C18H20N2O/c1-19-10-12-20(13-11-19)18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3 |
Clé InChI |
XLJHWPSAOJRZQK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canonique |
CN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Autres numéros CAS |
19178-84-8 |
Synonymes |
1-methyl-4-(9H-xanthen-9-yl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



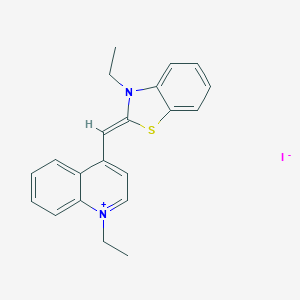

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)


![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)


